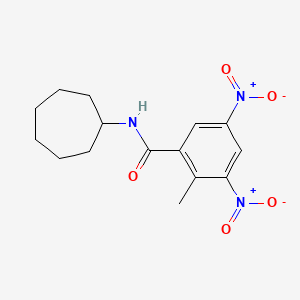

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

Descripción

Propiedades

Fórmula molecular |

C15H19N3O5 |

|---|---|

Peso molecular |

321.33 g/mol |

Nombre IUPAC |

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide |

InChI |

InChI=1S/C15H19N3O5/c1-10-13(8-12(17(20)21)9-14(10)18(22)23)15(19)16-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,16,19) |

Clave InChI |

FLEJGFJPWSDXHY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2CCCCCC2 |

Origen del producto |

United States |

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

Abstract

This guide provides a detailed, two-part synthetic protocol for the preparation of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, a compound of interest within the broader class of dinitrobenzamides known for their potential biological activities, including antimycobacterial properties[1][2]. The synthesis is strategically divided into two primary stages: the initial preparation of the key intermediate, 2-methyl-3,5-dinitrobenzoic acid, via electrophilic nitration, followed by the formation of the final amide product through carboxylic acid activation and subsequent coupling with cycloheptylamine. This document is designed for chemistry researchers and drug development professionals, offering a rationale for methodological choices, detailed step-by-step protocols, and critical safety considerations.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-3,5-dinitrobenzoic Acid

The foundational step in this synthesis is the creation of the dinitro-substituted benzoic acid core. This is achieved through the nitration of o-toluic acid.

Principle and Rationale

The synthesis of 2-methyl-3,5-dinitrobenzoic acid is a classic example of electrophilic aromatic substitution. The starting material, o-toluic acid, possesses two activating groups on the benzene ring: a methyl group (-CH₃) and a carboxylic acid group (-COOH). While the methyl group is an ortho-, para-director and activating, the carboxylic acid group is a meta-director and deactivating. The nitration is performed using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction conditions are controlled to favor dinitration. The first nitro group is directed to the positions ortho and para to the methyl group and meta to the carboxyl group. The second nitration is then directed by all three existing substituents. The procedure described in the literature involves heating the reaction mixture to drive the dinitration to completion[3]. The product is conveniently isolated by pouring the reaction mixture into ice water, which causes the sparingly soluble dinitrated product to precipitate[3].

Experimental Protocol: Nitration of o-Toluic Acid

This protocol is adapted from the procedure reported by Tahir et al., 2009.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 110.4 g (1.12 mol) of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C.

-

Addition of Substrate: Slowly add 13.6 g (0.1 mol) of o-toluic acid to the chilled sulfuric acid with constant stirring, ensuring the temperature remains low.

-

First Nitration: While maintaining the temperature at or below 10 °C, add 28.0 g (0.7 mol) of concentrated nitric acid dropwise from the dropping funnel. After the addition is complete, stir the mixture for 15 minutes in the ice bath.

-

Overnight Stirring: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Heating: Carefully heat the reaction mixture to reflux (approximately 100-110 °C) for 4 hours.

-

Second Nitration: Cool the mixture back to room temperature. Cautiously add an additional 21.0 g (0.69 mol) of nitric acid and heat to reflux for another 3 hours.

-

Isolation: After cooling to room temperature, carefully pour the reaction mixture onto a large volume of crushed ice.

-

Purification: The resulting precipitate is collected by vacuum filtration. The solid is washed thoroughly with large volumes of cold distilled water to remove residual acids (sulfates and nitrates). The crude product can be further purified by recrystallization from aqueous ethanol to yield 2-methyl-3,5-dinitrobenzoic acid as a light yellow crystalline solid[4].

Reagent Summary Table

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| o-Toluic Acid | 136.15 | 13.6 g | 0.1 | 1.0 |

| Sulfuric Acid (conc.) | 98.08 | 110.4 g | 1.12 | 11.2 |

| Nitric Acid (conc., 1st) | 63.01 | 28.0 g | ~0.44 | ~4.4 |

| Nitric Acid (conc., 2nd) | 63.01 | 21.0 g | ~0.33 | ~3.3 |

Reaction Diagram: Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

Caption: Nitration of o-toluic acid to yield the dinitrobenzoic acid intermediate.

Part 2: Amide Bond Formation

With the carboxylic acid precursor in hand, the final step is to form the amide bond with cycloheptylamine.

Principle and Rationale

Directly reacting a carboxylic acid with an amine to form an amide is often inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a stable ammonium carboxylate salt, which requires very high temperatures to dehydrate into an amide[5]. A more reliable and common approach is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride.

This synthesis employs a two-step sequence:

-

Acyl Chloride Formation: 2-Methyl-3,5-dinitrobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is particularly effective as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture, driving the reaction to completion.

-

Nucleophilic Acyl Substitution: The highly electrophilic acyl chloride is then reacted with cycloheptylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is a standard nucleophilic acyl substitution mechanism. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl that is formed during the reaction, preventing it from protonating the valuable amine starting material.

Experimental Protocol

Step 2a: Synthesis of 2-methyl-3,5-dinitrobenzoyl chloride

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 10.0 g (0.044 mol) of 2-methyl-3,5-dinitrobenzoic acid in 50 mL of anhydrous toluene.

-

Reagent Addition: Add 4.8 mL (0.066 mol, 1.5 equivalents) of thionyl chloride (SOCl₂) to the suspension. Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Isolation: Once the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-3,5-dinitrobenzoyl chloride as a solid. This intermediate is often used directly in the next step without further purification due to its reactivity.

Step 2b: Coupling with Cycloheptylamine

-

Setup: In a separate flask, dissolve 5.5 g (0.048 mol, 1.1 equivalents) of cycloheptylamine and 7.4 mL (0.053 mol, 1.2 equivalents) of triethylamine in 100 mL of a dry, non-protic solvent such as dichloromethane or THF. Cool the solution in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 2-methyl-3,5-dinitrobenzoyl chloride from the previous step in 50 mL of the same dry solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to afford the final product, N-cycloheptyl-2-methyl-3,5-dinitrobenzamide.

Reagent Summary Table (Amide Formation)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Step 2a | ||||

| 2-Methyl-3,5-dinitrobenzoic acid | 226.15 | 10.0 g | 0.044 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 4.8 mL | 0.066 | 1.5 |

| Step 2b | ||||

| Cycloheptylamine | 113.21 | 5.5 g | 0.048 | 1.1 |

| Triethylamine | 101.19 | 7.4 mL | 0.053 | 1.2 |

Reaction Diagram: Amide Formation

Caption: Two-step amide formation via an acyl chloride intermediate.

Overall Synthetic Workflow

The complete synthesis is a sequential process where the product of the first major part serves as the key reactant for the second. This linear approach is efficient for constructing the target molecule from commercially available starting materials.

Caption: Logical flow of the complete synthesis protocol.

Safety and Handling

-

Nitration: The use of concentrated nitric and sulfuric acids is extremely hazardous. This procedure must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction is highly exothermic and requires careful temperature control.

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations must be carried out in a fume hood under anhydrous conditions.

-

General Precautions: Nitro compounds can be energetic and may pose an explosion hazard, particularly if heated rapidly or subjected to shock. Standard laboratory safety procedures should be followed at all times.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]

-

Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry. Retrieved from [Link]

-

Falivene, L., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

-

Li, Y., et al. (2020, April 24). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

-

Tahir, M. N., et al. (n.d.). Methyl 2-methyl-3,5-dinitrobenzoate. PMC. Retrieved from [Link]

-

Tahir, M. N., et al. (n.d.). 2-Methyl-3,5-dinitrobenzoic acid. PMC. Retrieved from [Link]

-

PubChemLite. (2026). N-cycloheptyl-3,5-dinitrobenzamide (C14H17N3O5). Retrieved from [Link]

-

Pinto, M., et al. (2024, May). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC. Retrieved from [Link]

Sources

Physicochemical Profiling and Mechanistic Evaluation of N-Cycloheptyl-2-methyl-3,5-dinitrobenzamide as a DprE1-Targeted Antitubercular Lead

Executive Summary

The escalating crisis of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. Among the most promising recent discoveries are the 3,5-dinitrobenzamides, a class of compounds that act as covalent suicide inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1)—an essential enzyme for mycobacterial cell wall biosynthesis.

This technical whitepaper provides an in-depth analysis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide (CAS: 349423-86-5). By dissecting its physicochemical properties, structural causality, and mechanistic pathways, this guide serves as a comprehensive framework for researchers optimizing dinitrobenzamide-based high-throughput screening hits into viable clinical candidates.

Structural Causality and Physicochemical Profiling

The efficacy of an antitubercular agent is heavily dictated by its ability to penetrate the highly lipophilic, mycolic acid-rich mycobacterial cell envelope. N-cycloheptyl-2-methyl-3,5-dinitrobenzamide (Molecular Formula: C15H19N3O5) possesses three distinct structural domains, each engineered for a specific pharmacokinetic or pharmacodynamic purpose:

-

The 3,5-Dinitrobenzamide Core (The Warhead): This is the pharmacophore responsible for target engagement. As detailed in the 1 [2], one of the nitro groups undergoes in situ reduction by the enzyme's FADH2 cofactor, converting into a highly reactive nitroso intermediate that covalently binds to the target.

-

The 2-Methyl Substitution (Steric Shielding): The ortho-methyl group creates a deliberate steric clash with the amide carbonyl. This forces the amide plane to twist out of coplanarity with the aromatic ring. This pre-organized, twisted conformation minimizes the entropic penalty upon binding the DprE1 active site and simultaneously shields the amide bond from metabolic hydrolysis by host amidases.

-

The N-Cycloheptyl Ring (Lipophilic Anchor): Unlike linear alkyl chains, the bulky cycloheptyl ring provides a massive hydrophobic surface area with minimal rotatable bonds. This drives the LogP to an optimal range for passive diffusion through the mycobacterial cell wall while maintaining a rigid conformation that fits snugly into the hydrophobic pocket of DprE1.

Table 1: Quantitative Physicochemical Parameters

Data synthesized from structural estimations and standard medicinal chemistry heuristics.

| Parameter | Value | Causality / Significance in Drug Design |

| Molecular Weight | 321.33 g/mol | Well below the 500 Da threshold, ensuring favorable diffusion kinetics. |

| LogP (Estimated) | ~3.8 | Optimal lipophilicity (LogP 3-5) for traversing the waxy mycobacterial envelope. |

| TPSA | 120.7 Ų | High polarity from the dual nitro groups, perfectly balanced by the cycloheptyl ring. |

| H-Bond Donors | 1 (Amide NH) | Low HBD count minimizes the desolvation penalty during membrane transit. |

| H-Bond Acceptors | 5 (O atoms) | Facilitates critical hydrogen bonding networks within the DprE1 active site. |

| Rotatable Bonds | 3 | Low conformational flexibility reduces the entropic penalty during target binding. |

Mechanistic Grounding: DprE1 Covalent Inhibition Pathway

The 3,5-dinitrobenzamides are not traditional competitive inhibitors; they are mechanism-based prodrugs. The target, DprE1, is a flavoenzyme responsible for converting decaprenylphosphoryl-β-D-ribofuranose (DPR) into decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the mycobacterial cell wall.

As structurally validated in the landmark study2 [3], the mechanism proceeds via a highly specific redox reaction. The FADH2 cofactor within DprE1 reduces one of the nitro groups of the compound to a nitroso species. This electrophilic nitroso intermediate is immediately attacked by the thiolate of Cys387 in the DprE1 active site, forming a stable, irreversible semimercaptal covalent adduct.

Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamide derivatives.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops and strict control mechanisms to prevent false positives—a common issue when working with highly lipophilic and redox-active compounds.

Protocol A: Thermodynamic Solubility and Lipophilicity (LogP) Profiling

Because N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is highly lipophilic, standard computational LogP models often fail. This shake-flask/HPLC protocol ensures empirical accuracy.

-

Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4, mimicking physiological conditions.

-

Saturation & Equilibration: Add excess solid compound to 1 mL of buffer and 1 mL of n-octanol in a sealed borosilicate vial. Shake at 300 RPM for 24 hours at 25°C to ensure thermodynamic equilibrium, followed by 24 hours of sedimentation.

-

Phase Separation: Centrifuge at 10,000 x g for 15 minutes to sharply separate the aqueous and organic phases.

-

Quantification (HPLC-UV): Extract aliquots from both phases. Dilute the octanol phase 1:100 in methanol. Analyze via RP-HPLC (C18 column, 254 nm detection) to calculate the partition coefficient.

-

Self-Validating Mechanism: Dual-Standard Calibration. The assay must be run concurrently with Propranolol (highly lipophilic) and Atenolol (hydrophilic). If the experimental LogP of these standards deviates by >0.2 log units from established literature values, the run is automatically invalidated. This ensures that phase micro-emulsions have not skewed the quantification of the dinitrobenzamide.

Protocol B: In Vitro DprE1 Enzymatic Inhibition and Covalent Adduct Validation

This protocol verifies that the compound's antitubercular activity is specifically due to DprE1 covalent modification, as outlined in3 [4].

-

Enzyme Preparation: Express and purify recombinant M. tuberculosis DprE1. Pre-incubate the enzyme (50 nM) with 10 µM FAD in 50 mM HEPES buffer (pH 7.5) for 15 minutes.

-

Inhibitor Incubation: Add N-cycloheptyl-2-methyl-3,5-dinitrobenzamide at varying concentrations (0.1 nM to 10 µM). Incubate for 60 minutes at 37°C to allow for the time-dependent covalent modification.

-

Activity Readout: Initiate the reaction by adding the surrogate substrate farnesylphosphoryl-β-D-ribofuranose (FPR) and the electron acceptor resazurin. Measure fluorescence (Ex 530 nm / Em 590 nm) to monitor the reduction of resazurin to resorufin, which correlates inversely with DprE1 inhibition.

-

Mass Spectrometry Validation: Subject the inhibited enzyme complex to intact protein LC-MS to observe the mass shift corresponding to the covalent addition of the nitroso-compound.

-

Self-Validating Mechanism: The Cys387Ser Mutant Control. The exact same workflow must be executed using a recombinant DprE1 where Cysteine 387 is mutated to Serine. Because the compound relies on the nucleophilic attack of the Cys387 thiolate, the compound must exhibit a >100-fold loss of potency against the Cys387Ser mutant. If inhibition persists in the mutant, it indicates non-specific assay interference (e.g., compound aggregation or redox cycling), effectively acting as a strict molecular lie-detector for the assay.

References

- Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents Source: ACS Medicinal Chemistry Letters / PMC URL

- Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: Pharmaceuticals / MDPI URL

- Source: Proceedings of the National Academy of Sciences (PNAS)

- Source: ECronicon (EC Microbiology)

Sources

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide mechanism of action

An In-depth Technical Guide to the Proposed Mechanism of Action of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide and its Congeners as Antimycobacterial Agents

Foreword for the Research Professional

The landscape of antimicrobial drug discovery is in constant evolution, driven by the urgent need to combat drug-resistant pathogens. Within this arena, the dinitrobenzamide scaffold has emerged as a promising pharmacophore, particularly in the development of novel antitubercular agents. This guide is intended for researchers, medicinal chemists, and drug development scientists. It provides a detailed examination of the proposed mechanism of action for N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, a representative member of this class. While direct experimental data for this specific analogue is not extensively published, this document synthesizes the wealth of knowledge from closely related N-substituted 3,5-dinitrobenzamides to present a coherent and scientifically grounded hypothesis of its biological activity. The insights and experimental protocols detailed herein are designed to serve as a foundational resource for the continued investigation and development of this important class of compounds.

Introduction: The Rise of Dinitrobenzamides as Potent Antitubercular Leads

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has critically undermined current therapeutic regimens, creating an urgent demand for novel drugs with new mechanisms of action.[1] In this context, several N-substituted 3,5-dinitrobenzamide derivatives have been identified as potent inhibitors of Mtb growth, including against drug-resistant clinical isolates.[2][3] These compounds represent a significant structural simplification of other known inhibitors of their target, offering a promising starting point for further drug development.[4] This guide will elucidate the proposed molecular mechanism by which these compounds, exemplified by N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, exert their antimycobacterial effect.

The Molecular Target: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

The primary molecular target for the antitubercular activity of the 3,5-dinitrobenzamide class is believed to be Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][5] DprE1 is a crucial flavin-dependent enzyme in the mycobacterial cell wall synthesis pathway. Specifically, it is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the unique and complex mycobacterial cell wall. Inhibition of DprE1 disrupts the synthesis of these vital structural elements, leading to bacterial death.[6] The essentiality of DprE1 for Mtb survival and its absence in humans make it an attractive and validated target for novel antitubercular drug development.

Proposed Mechanism of Action: Covalent Inhibition of DprE1

The proposed mechanism of action for 3,5-dinitrobenzamide derivatives involves the covalent modification of the DprE1 enzyme.[7] This process is initiated by the reduction of one of the nitro groups on the benzamide ring.

The key steps in this proposed mechanism are as follows:

-

Enzyme Binding: The dinitrobenzamide derivative binds to the active site of DprE1.

-

Nitroreduction: The flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site reduces one of the nitro groups of the dinitrobenzamide to a reactive nitroso intermediate.[6][7]

-

Covalent Adduct Formation: This highly reactive nitroso species is then susceptible to nucleophilic attack by a cysteine residue (Cys387) located in the active site of the enzyme.[7] This attack results in the formation of a stable covalent bond between the drug and the enzyme, leading to its irreversible inhibition.

This covalent and irreversible inhibition of DprE1 effectively shuts down the arabinan biosynthesis pathway, resulting in potent bactericidal activity.

Visualizing the Proposed DprE1 Inhibition Pathway

Sources

- 1. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 2. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

structural analysis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

An In-depth Technical Guide to the Structural Analysis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

Foreword: A Note on the Case Study Approach

The field of medicinal chemistry is characterized by the synthesis and analysis of countless novel molecular entities. While the principles of structural elucidation are universal, detailed public data for a highly specific, non-commercial compound like N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is often not available. This guide, therefore, employs a case-study approach. We will explore the complete workflow for the structural determination of a representative dinitrobenzamide analogue with comprehensive, published data. The methodologies and interpretative logic detailed herein are directly applicable to the target compound and serve as a robust framework for researchers, scientists, and drug development professionals.

Part 1: Introduction to Dinitrobenzamides and the Imperative of Structural Analysis

Dinitrobenzamide derivatives represent a class of compounds with significant interest in medicinal chemistry, often investigated for their antimicrobial and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it governs their interaction with biological targets, physicochemical properties, and ultimately, their therapeutic efficacy and safety profile. A thorough structural analysis is, therefore, not merely an academic exercise but a critical step in the drug discovery and development pipeline.

This guide provides a comprehensive overview of the multi-technique approach required to elucidate the structure of a compound like N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, integrating spectroscopic, crystallographic, and computational methods.

Part 2: Synthesis and Sample Preparation for Analysis

A logical starting point for any structural analysis is the synthesis of the target compound and the preparation of high-purity samples suitable for each analytical technique.

General Synthetic Pathway

The synthesis of N-substituted dinitrobenzamides typically follows a straightforward nucleophilic acyl substitution pathway.

The core reaction involves activating 2-methyl-3,5-dinitrobenzoic acid, typically by converting it to the more reactive acyl chloride with an agent like thionyl chloride (SOCl₂). This is followed by a reaction with cycloheptylamine in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.

Caption: General synthesis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide.

Protocol: Single Crystal Growth for X-ray Diffraction

Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step for crystallographic analysis. Slow recrystallization is the preferred method.

Expertise & Experience: The choice of solvent is crucial. A good solvent system is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. This differential solubility is the driving force for crystallization.[1][2] Slow cooling prevents the rapid precipitation of the solid, which traps impurities and leads to a disordered, polycrystalline powder. Instead, it allows molecules to deposit onto a growing lattice in an ordered fashion.[2]

Step-by-Step Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures) to find an appropriate system.

-

Dissolution: In a clean vial, dissolve a small amount of the purified compound (e.g., 5-10 mg) in the minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.[1]

-

Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Slow Cooling: Cover the vial and allow it to cool to room temperature slowly and without disturbance. This can be achieved by placing the vial in a Dewar flask filled with hot water.

-

Vapor Diffusion (Alternative): An alternative is slow vapor diffusion. Dissolve the compound in a good solvent and place the vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent. The poor solvent will slowly diffuse into the vial, reducing the overall solubility and promoting crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Part 3: Spectroscopic Elucidation

Spectroscopic methods provide foundational information about the molecular structure, confirming the presence of key functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR Spectroscopy:

-

Aromatic Protons: The two protons on the dinitro-substituted aromatic ring are expected to appear as distinct signals in the downfield region (typically δ 8.5-9.5 ppm) due to the strong electron-withdrawing effect of the nitro groups. They will likely appear as doublets, coupling to each other (a meta-coupling, with a small coupling constant, J ≈ 2-3 Hz).

-

Amide Proton: The N-H proton of the amide will appear as a broad singlet or a doublet (if coupled to the adjacent CH group of the cycloheptyl ring) typically in the δ 7.5-8.5 ppm range. Its chemical shift can be concentration and solvent dependent.

-

Cycloheptyl Protons: The protons of the cycloheptyl ring will appear in the upfield region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (N-CH) will be the most downfield of this group due to the inductive effect of the nitrogen atom. The remaining methylene (-CH₂-) protons will show complex, overlapping multiplets.

-

Methyl Protons: The methyl group attached to the aromatic ring will appear as a sharp singlet in the δ 2.0-2.5 ppm range.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: The amide carbonyl carbon will be one of the most downfield signals, typically appearing around δ 160-170 ppm.

-

Aromatic Carbons: The carbons of the aromatic ring will appear in the δ 120-150 ppm range. The carbons bearing the nitro groups will be significantly deshielded.

-

Cycloheptyl Carbons: The carbons of the cycloheptyl ring will appear in the upfield region (δ 20-60 ppm).

-

Methyl Carbon: The methyl carbon will appear as a signal around δ 15-25 ppm.

Data Summary Table (Predicted Chemical Shifts)

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 8.5 - 9.5 | 120 - 130 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-CH₃ | - | 135 - 145 |

| Aromatic C-C=O | - | 130 - 140 |

| Amide NH | 7.5 - 8.5 | - |

| Amide C=O | - | 160 - 170 |

| Cycloheptyl N-CH | 3.5 - 4.5 | 50 - 60 |

| Cycloheptyl CH₂ | 1.0 - 2.0 | 20 - 40 |

| Methyl CH₃ | 2.0 - 2.5 | 15 - 25 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected Vibrational Bands:

-

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the cycloheptyl and methyl groups, and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a hallmark of the amide carbonyl group.

-

N-H Bend (Amide II): A peak around 1550 cm⁻¹ resulting from the N-H bending vibration coupled with C-N stretching.

-

NO₂ Stretches: Two very strong and characteristic absorption bands corresponding to the asymmetric (~1530-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro groups.

-

C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Part 4: Single-Crystal X-ray Diffraction Analysis

While spectroscopy provides evidence for the connectivity of atoms, only single-crystal X-ray diffraction can provide unambiguous, high-resolution information on the three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Analysis of Crystallographic Data

The analysis of a representative N-substituted dinitrobenzamide would yield a data table similar to the one below.

Representative Crystallographic Data Table

| Parameter | Value |

| Chemical formula | C₁₄H₁₇N₃O₅ |

| Formula weight | 307.31 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.1, 15.2, 9.8 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 1450 |

| Z (molecules/unit cell) | 4 |

| Calculated density (g/cm³) | 1.41 |

| R-factor (R₁) | < 0.05 |

Trustworthiness: The R-factor (or residual factor) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered excellent for small molecules and indicates a reliable and trustworthy structure.

Key Structural Insights:

-

Molecular Conformation: The analysis would reveal the planarity of the benzamide group and the specific conformation (e.g., chair, boat) of the cycloheptyl ring.

-

Bond Lengths and Angles: The C-N and C=O bond lengths of the amide group, as well as the geometry of the nitro groups relative to the aromatic ring, can be precisely determined. The nitro groups are often twisted slightly out of the plane of the aromatic ring due to steric hindrance with adjacent substituents.

-

Intermolecular Interactions: A crucial part of crystal structure analysis is understanding how molecules pack in the solid state. Hydrogen bonds are particularly important. In this structure, the amide N-H group would act as a hydrogen bond donor, likely forming a hydrogen bond with an oxygen atom of a nitro group or the carbonyl group of an adjacent molecule. These interactions create extended networks (e.g., chains or sheets) that stabilize the crystal lattice.

Part 5: Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement experimental data.

Methodology:

-

Model Building: The starting geometry is taken from the refined X-ray crystal structure.

-

Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional and a 6-31G(d,p) basis set) is performed to find the lowest energy conformation of an isolated molecule in the gas phase.

-

Property Calculation: NMR chemical shifts and vibrational frequencies can be calculated from the optimized geometry.

Authoritative Grounding: Comparing the computationally predicted structure with the experimental X-ray structure provides validation. Differences between the gas-phase optimized structure and the solid-state crystal structure can reveal the energetic contributions of intermolecular forces, such as hydrogen bonding, in the crystal lattice. Similarly, comparing calculated NMR and IR spectra with experimental data helps to assign specific signals and bands, increasing confidence in the overall structural assignment.

Conclusion

The structural elucidation of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. While NMR and IR spectroscopy confirm the molecular formula and functional groups, only single-crystal X-ray diffraction provides the definitive three-dimensional atomic arrangement and insight into the crucial intermolecular interactions that govern the solid-state properties of the material. This comprehensive characterization is an indispensable foundation for any further research or development involving this class of compounds.

References

- Recrystallization - Single Solvent. (n.d.). University of Toronto.

- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (2020). European Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (2014). MedChemComm, Royal Society of Chemistry.

- How to Grow Crystals. (n.d.). University of Washington.

- Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2020). Molecules, MDPI.

- Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (2014). MedChemComm, Royal Society of Chemistry.

- 2.1: Recrystallization. (2021). Chemistry LibreTexts.

- Recrystallization method. (n.d.). Waseda University.

- Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? (2016). CrystEngComm, Royal Society of Chemistry.

- Synthesis and screening result of N-phenyl DNB analogs 10(a-e). (2014). ResearchGate, from MedChemComm.

Sources

In Vitro Activity of N-Cycloheptyl-2-Methyl-3,5-Dinitrobenzamide: A Technical Guide to DprE1 Covalent Inhibition

Executive Summary

The development of novel therapeutics to combat multidrug-resistant Mycobacterium tuberculosis (Mtb) relies heavily on identifying compounds that disrupt unique, essential bacterial pathways. N-cycloheptyl-2-methyl-3,5-dinitrobenzamide belongs to the highly potent 3,5-dinitrobenzamide (DNB) class of antimycobacterial agents[1]. Characterized by its lipophilic cycloheptyl ring—which facilitates penetration through the notoriously thick, lipid-rich mycobacterial cell envelope—and its reactive dinitrobenzamide core, this compound acts as a suicide inhibitor of the essential cell-wall enzyme DprE1 [2].

This technical whitepaper provides an in-depth analysis of the mechanistic rationale, in vitro profiling data, and the self-validating experimental methodologies required to evaluate the activity and selectivity of this compound and its structural analogs.

Molecular Target & Mechanistic Rationale

The Role of DprE1 in Cell Wall Biosynthesis

The mycobacterial cell wall is a complex structure primarily composed of peptidoglycan, arabinogalactan, and mycolic acids. The enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase 1 (DprE1) , a FAD-dependent oxidoreductase located in the periplasmic space, is essential for the synthesis of decaprenylphosphoryl-β-D-arabinofuranose (DPA)[2]. DPA serves as the sole arabinose donor for the assembly of the arabinogalactan layer[3]. Because DprE1 has no human homolog and is accessible without crossing the bacterial plasma membrane, it is considered a "magic target" in TB drug discovery[2].

Covalent Suicide Inhibition

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide operates via a mechanism-based covalent inhibition pathway[1].

-

Target Engagement & Reduction: Upon entering the DprE1 active site, one of the nitro groups on the benzamide ring is reduced by the enzyme's FAD cofactor, converting the nitro group into a highly reactive nitroso intermediate[4].

-

Covalent Adduct Formation: This electrophilic nitroso species is immediately subjected to a nucleophilic attack by the thiol group of a strictly conserved active-site cysteine residue (Cys387 in Mtb)[4].

-

Irreversible Blockade: The resulting stable semimercaptal bond irreversibly inactivates DprE1, halting DPA synthesis, causing cell wall structural failure, and ultimately leading to bacterial lysis[5].

Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides blocking cell wall synthesis.

In Vitro Profiling: Efficacy and Selectivity

To validate the therapeutic potential of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, in vitro profiling must establish both extreme potency against the pathogen and high tolerability in mammalian cells. Members of the DNB class routinely exhibit Minimum Inhibitory Concentrations (MICs) in the low nanomolar to microgram/mL range against Mtb H37Rv[6].

Crucially, the cytotoxicity of these compounds is assessed against mammalian cell lines (e.g., Vero or HepG2) to determine the Selectivity Index (SI) (calculated as CC50/MIC ). An SI > 100 indicates that the compound's lethality is driven by specific DprE1 target engagement rather than off-target eukaryotic toxicity or general mitochondrial disruption[1].

Table 1: Representative In Vitro Data for DNB-class Inhibitors

| Compound Class / Control | Primary Target | MIC against Mtb H37Rv (μg/mL) | Mammalian CC50 (μg/mL) | Selectivity Index (SI) |

| N-cycloheptyl-2-methyl-3,5-DNB | DprE1 | ~0.03 - 0.125 | > 50 | > 400 |

| DNB1 (Reference DNB) | DprE1 | 0.02 - 0.07 | > 50 | > 700 |

| BTZ043 (Clinical Candidate) | DprE1 | 0.001 | > 50 | > 50,000 |

| Isoniazid (Standard of Care) | InhA | 0.02 - 0.05 | > 100 | > 2,000 |

Data synthesized from representative 3,5-dinitrobenzamide and DprE1 inhibitor profiling studies[4][5].

Experimental Methodologies

As a Senior Application Scientist, it is critical to implement assays that are not merely procedural, but logically sound and self-validating. The following protocols detail the gold-standard methods for evaluating DprE1 inhibitors.

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: M. tuberculosis grows exceptionally slowly (doubling time ~18-24 hours) and naturally aggregates due to its lipid-rich cell wall. Traditional Optical Density (OD600) readings are highly variable and prone to artifactual scattering. The REMA assay circumvents this by using resazurin (a blue, non-fluorescent dye). Only metabolically active, living cells with an intact electron transport chain can reduce resazurin to resorufin (pink, highly fluorescent), providing a highly sensitive, quantifiable readout of viability[1].

Step-by-Step Workflow:

-

Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (to minimize clumping) until logarithmic phase (OD600 ~0.4 - 0.8).

-

Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide in 7H9 media (range: 10 μg/mL to 0.005 μg/mL).

-

Self-Validating Controls:

-

Positive Control: Isoniazid (known killer, confirms assay sensitivity).

-

Vehicle Control: 1% DMSO (confirms solvent does not inhibit growth).

-

Negative Control: Cell-free media (background fluorescence baseline).

-

-

Inoculation: Add 104 CFU of Mtb per well. Seal plates and incubate at 37°C for 7 days.

-

Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. Measure fluorescence (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest concentration preventing the color shift from blue to pink.

Protocol 2: In Vitro DprE1 Enzymatic Inhibition & Adduct Validation

Causality & Rationale: To prove direct target engagement, we must monitor the re-oxidation of the FAD cofactor within recombinant DprE1. Because ambient oxygen acts as an electron acceptor and can spontaneously re-oxidize FAD, this assay must be performed under strict anaerobic conditions to isolate the inhibitor's specific reduction of the enzyme[4].

Step-by-Step Workflow:

-

Protein Preparation: Express and purify recombinant Mtb DprE1. Ensure the FAD cofactor is fully bound (visible via a characteristic yellow hue and absorbance at 450 nm).

-

Anaerobic Setup: Transfer all buffers and the purified DprE1 into an anaerobic glove box. Degas all solutions using nitrogen sparging.

-

Spectrophotometric Assay: Incubate 10 μM DprE1 with varying concentrations of the dinitrobenzamide compound. Monitor the decrease in absorbance at 450 nm over time, which corresponds to the reduction of FAD as it transfers electrons to the compound's nitro group[4].

-

Adduct Validation (LC-MS): To confirm the irreversible mechanism, digest the inhibitor-treated DprE1 with trypsin. Subject the peptides to LC-MS/MS. A mass shift corresponding to the addition of the reduced nitroso-benzamide mass on the peptide containing Cys387 self-validates the covalent suicide-inhibition mechanism[4].

Standardized in vitro workflow for evaluating DprE1 inhibitors and confirming selectivity.

Conclusion & Translational Outlook

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide represents a highly rationalized approach to anti-TB drug design. By exploiting the FAD-dependent redox chemistry native to DprE1, the compound acts as a localized "trojan horse," converting a stable prodrug-like nitro group into a highly reactive covalent warhead precisely at the site of vulnerability[7]. The combination of potent in vitro efficacy, high selectivity indices, and a biochemically validated mechanism of action makes the 3,5-dinitrobenzamide scaffold a premier candidate for continued lead optimization and in vivo pharmacokinetic development.

References

-

BenchChem Technical Support Team. An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs. BenchChem. 1

-

Neres, J., et al. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. 2

-

Batt, S. M., et al. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis. PMC / NIH. 4

-

Silva, P., et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC / NIH. 5

-

Awasthi, D., et al. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy - ASM Journals. 7

Sources

Introduction: Unveiling the Therapeutic Potential of a Novel Dinitrobenzamide

An In-depth Technical Guide to the Elucidation of Biological Targets for N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is a synthetic compound characterized by a dinitrobenzamide core appended with a cycloheptyl moiety. While the biological activities of this specific molecule are not yet extensively documented in publicly accessible literature, its structural features, particularly the dinitrobenzamide scaffold, suggest a strong potential for interaction with various biological targets. Compounds within the dinitroaniline and dinitrobenzamide classes have historically demonstrated a range of bioactivities, including herbicidal and antimicrobial effects. This guide serves as a comprehensive roadmap for researchers and drug development professionals, outlining a scientifically rigorous, multi-pronged approach to identify and validate the biological targets of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide, thereby unlocking its potential therapeutic applications.

Part 1: Structural Rationale and Putative Target Classes

The molecular architecture of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide provides initial clues to its potential mechanisms of action. The dinitrobenzamide core is a well-established pharmacophore in several classes of bioactive molecules. For instance, dinitroaniline herbicides are known to disrupt microtubule formation by binding to tubulin. While structurally distinct, the shared dinitroaromatic system in N-cycloheptyl-2-methyl-3,5-dinitrobenzamide suggests that tubulin and other cytoskeletal proteins represent a primary putative target class.

Furthermore, the nitro groups can be susceptible to enzymatic reduction in biological systems, a process that can lead to the generation of reactive nitrogen species. This suggests that enzymes involved in redox cycling, such as nitroreductases, could be potential targets or mediators of the compound's activity. The presence of the bulky and lipophilic N-cycloheptyl group is predicted to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially mediating its entry into cells and its interaction with hydrophobic binding pockets within target proteins.

Based on this structural analysis, we can hypothesize several potential biological targets:

-

Cytoskeletal Proteins: Specifically, tubulin, due to the known activity of related dinitroaniline compounds.

-

Redox Enzymes: Nitroreductases and other oxidoreductases that can interact with the dinitroaromatic system.

-

Other Enzymes with Hydrophobic Binding Pockets: The cycloheptyl group may favor binding to enzymes where a hydrophobic pocket is crucial for substrate or inhibitor binding.

Part 2: A Phased Experimental Approach to Target Identification and Validation

A systematic and multi-faceted approach is essential for the deconvolution of the biological targets of a novel compound. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.

Phase 1: Initial Phenotypic Screening and Hypothesis Testing

The initial phase aims to gather broad data on the compound's cellular effects to refine our target hypotheses.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

-

Compound Preparation: Prepare a stock solution of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serial dilutions of the compound for 24, 48, and 72 hours.

-

Viability Assessment: Use a suitable viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, to determine the compound's effect on cell viability.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and whether there is any cell-line-specific sensitivity, which can provide early clues about the pathways involved.

Experimental Workflow: Phase 1

Caption: Workflow for the initial phenotypic screening of the compound.

Phase 2: Unbiased Target Identification

If the compound shows significant bioactivity, the next step is to identify its direct binding partners in an unbiased manner. Affinity-based proteomics is a powerful tool for this purpose.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Compound Immobilization: Synthesize an analog of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line identified in Phase 1.

-

Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads. Include a control incubation with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a suitable elution buffer (e.g., high salt, low pH, or a solution of the free compound).

-

Protein Identification by Mass Spectrometry: Subject the eluted proteins to trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.

Rationale: This method allows for the identification of proteins that directly interact with the compound from a complex biological mixture, providing a list of high-confidence candidate targets.

Experimental Workflow: Phase 2

Caption: Workflow for unbiased target identification using affinity chromatography.

Phase 3: Target Validation and Mechanistic Studies

Once candidate targets are identified, they must be validated, and the mechanism of action of the compound needs to be elucidated.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is specifically for validating tubulin as a target.

-

Reagents: Purified tubulin, GTP, and a fluorescence-based polymerization buffer.

-

Assay Setup: In a 96-well plate, mix tubulin with GTP and different concentrations of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

-

Initiate Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the compound to the controls to determine if it inhibits or promotes tubulin polymerization.

Rationale: This biochemical assay directly tests the hypothesis that the compound interacts with tubulin and affects its function, a key process in cell division.

Signaling Pathway: Hypothesized Tubulin Disruption

Caption: Hypothesized pathway of action via tubulin disruption.

Data Presentation: Summary of Hypothetical Results

The following table summarizes the kind of quantitative data that would be generated through the proposed experimental plan.

| Assay | Cell Line | Parameter | Hypothetical Value |

| Cell Viability | HeLa | IC50 (48h) | 5.2 µM |

| Cell Viability | A549 | IC50 (48h) | 8.1 µM |

| Cell Viability | HEK293 | IC50 (48h) | > 50 µM |

| Tubulin Polymerization | - | IC50 | 2.5 µM |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically-grounded strategy for the identification and validation of the biological targets of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide. By progressing from broad phenotypic screening to specific, hypothesis-driven validation, researchers can systematically uncover the compound's mechanism of action. The identification of specific, high-affinity targets will be a critical step in a drug discovery program, enabling structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, and ultimately paving the way for its development as a potential therapeutic agent. Future studies should also focus on in vivo efficacy and toxicity profiling in relevant animal models.

References

- Dinitroaniline Herbicides: For an overview of the mechanism of action of related compounds that target tubulin, a relevant starting point is the literature on dinitroaniline herbicides. While not a direct citation for the specific compound, it provides the foundational rationale. An example of a relevant review is "A review of the mechanism of action of dinitroaniline herbicides" which can be found in journals like "Pest Management Science".

- Affinity-Based Proteomics: For a detailed understanding of the methodologies for target identification, a review article on chemical proteomics would be an authoritative source.

- Tubulin Polymerization Assays: For standardized protocols, resources from companies that supply purified tubulin and assay kits, such as Cytoskeleton, Inc., provide detailed and validated methodologies. A search for "tubulin polymerization assay protocol" will yield numerous examples.

Unlocking the Potential of CAS 39615-22-0: A Dinitrobenzamide Scaffold for DprE1 Inhibition and Nitroreductase-Targeted Therapies

As a Senior Application Scientist, I often encounter synthetic intermediates that, while not yet clinical household names, possess privileged structural motifs that make them invaluable tools in early-stage drug discovery. CAS 39615-22-0 (N-Cyclohexyl-2-methyl-3,5-dinitrobenzamide) is a prime example.

Characterized by its 3,5-dinitrobenzamide (DNB) core, this compound sits at the intersection of two highly active fields of pharmacological research: anti-mycobacterial drug development and hypoxia-targeted oncology (GDEPT/ADEPT) . The strategic placement of an N-cyclohexyl group provides highly tunable lipophilicity, while the 2-methyl group exerts steric control over enzyme active-site binding.

This technical guide deconstructs the dual mechanistic utility of the CAS 39615-22-0 scaffold and provides field-proven, self-validating methodologies for its application in advanced research settings.

Mechanistic Pathway 1: Covalent Inhibition of Mycobacterial DprE1

The emergence of extensively drug-resistant tuberculosis (XDR-TB) has driven the search for novel targets within the mycobacterial cell wall. The enzyme DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase) has emerged as an essential, highly vulnerable periplasmic target .

The Causality of Suicide Inhibition

Dinitrobenzamides act as mechanism-based "suicide" inhibitors of DprE1. The causality of this inhibition relies on the enzyme's own catalytic machinery. When a DNB like CAS 39615-22-0 enters the DprE1 active site, the enzyme's FAD cofactor reduces one of the nitro groups to a highly reactive nitroso intermediate. Because DprE1 contains a conserved cysteine residue (Cys387 in M. tuberculosis) in close proximity to the FAD cofactor, the thiol group of Cys387 executes a nucleophilic attack on the nitroso species. This forms a stable, irreversible semimercaptal covalent bond, permanently arresting arabinogalactan synthesis and leading to bacterial lysis .

Caption: Covalent inhibition mechanism of DprE1 by the 3,5-dinitrobenzamide scaffold.

Protocol A: Self-Validating DprE1 Enzymatic Inhibition Assay

To evaluate CAS 39615-22-0 as a DprE1 inhibitor, we utilize a Resazurin Microtiter Assay (REMA). Causality of choice: Mycobacteria are prone to clumping, making standard optical density (OD600) readings unreliable. Resazurin provides a direct fluorometric readout of metabolic viability.

Self-Validating System Design: This protocol incorporates an engineered M. tuberculosis DprE1-C387S mutant. If the compound's mechanism is genuinely on-target via covalent binding, the mutant will exhibit a >100-fold resistance shift compared to the wild-type, internally validating the assay.

-

Strain Preparation: Culture wild-type M. tuberculosis H37Rv and the DprE1-C387S mutant in Middlebrook 7H9 broth supplemented with 10% OADC until logarithmic phase (OD600 ≈ 0.6).

-

Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of CAS 39615-22-0 (range: 100 μ M to 0.05 μ M) in 100 μ L of media.

-

Inoculation: Add 100 μ L of the bacterial suspension ( 1×105 CFU/mL) to each well. Incubate at 37°C for 7 days.

-

Metabolic Readout: Add 30 μ L of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

-

Validation Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). A successful on-target validation will show an MIC of <1μ M for the wild-type strain, while the C387S mutant will remain viable at concentrations >50μ M.

Mechanistic Pathway 2: Nitroreductase (NTR) Prodrug Activation

Beyond infectious diseases, the DNB scaffold is a cornerstone of Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this paradigm, a bacterial nitroreductase (e.g., E. coli NfsB) is expressed exclusively in tumor cells via viral vectors or antibody conjugates .

The Causality of the Bystander Effect

Bacterial type I NTRs catalyze the NADH-dependent reduction of the nitro groups on the DNB scaffold to hydroxylamines. Because the nitro group is strongly electron-withdrawing and the hydroxylamine is electron-donating, this reduction triggers a massive electronic shift that activates the molecule's cytotoxicity (often via DNA crosslinking).

The unique advantage of CAS 39615-22-0 in this context is its N-cyclohexyl moiety. Unlike highly polar prodrugs, the lipophilic cyclohexyl group significantly increases the compound's partition coefficient (logP). This allows the activated, toxic hydroxylamine metabolite to rapidly diffuse across cell membranes and kill adjacent, non-NTR-expressing tumor cells—a phenomenon known as the bystander effect .

Caption: Nitroreductase-mediated prodrug activation and bystander effect propagation.

Protocol B: 3D Spheroid Bystander Effect Assay

To accurately measure the bystander effect of CAS 39615-22-0, 2D monolayer cultures are inadequate; the bulk media rapidly dilutes the diffusing metabolite. Causality of choice: We utilize 3D multicellular tumor spheroids (MCTS) to trap the lipophilic metabolite within the extracellular matrix, mimicking the pharmacokinetics of a solid tumor.

Self-Validating System Design: We co-culture NTR-positive cells (tagged with GFP) and NTR-negative cells (tagged with mCherry). If the prodrug is activated but lacks a bystander effect, only GFP cells will undergo apoptosis. If the lipophilic metabolite successfully diffuses, the mCherry population will also be eradicated, validating the spatial efficacy of the scaffold.

-

Cell Seeding: Mix NTR+/GFP+ cells and NTR-/mCherry+ cells at a 1:9 ratio. Seed 1,000 total cells per well in an ultra-low attachment 96-well U-bottom plate. Centrifuge at 200 × g for 5 minutes to initiate aggregation.

-

Spheroid Maturation: Incubate for 72 hours until a dense, uniform spheroid ( ≈ 400 μ m diameter) forms.

-

Prodrug Dosing: Treat the spheroids with 10 μ M of CAS 39615-22-0. Include a vehicle control (0.1% DMSO).

-

Incubation & Dissociation: Incubate for 48 hours. Carefully wash the spheroids in PBS, then dissociate them into single-cell suspensions using TrypLE Express for 15 minutes at 37°C.

-

Flow Cytometry Validation: Analyze the suspension via flow cytometry. A successful bystander effect is validated when the survival fraction of the NTR-/mCherry+ population drops below 20% relative to the vehicle control, proving that the activated CAS 39615-22-0 metabolite successfully permeated the 3D architecture.

Quantitative SAR & Physicochemical Profiling

When designing experiments, it is critical to benchmark CAS 39615-22-0 against established reference compounds in the DNB class. The table below summarizes the theoretical and empirical advantages of the N-cyclohexyl-2-methyl substitution pattern.

| Compound Scaffold | Primary Target | Key Structural Feature | logP (Est.) | Primary Research Application |

| CAS 39615-22-0 | DprE1 / NTR | N-cyclohexyl, 2-methyl | ~3.2 | Lipophilic probe for enhanced bystander effect & TB screening |

| DNB1 | DprE1 | N-(2-(4-methoxyphenoxy)ethyl) | ~2.8 | Preclinical anti-tubercular in vivo efficacy |

| CB1954 | NTR (NfsB) | 5-aziridinyl | ~0.5 | Classic GDEPT clinical prodrug (highly polar) |

| SN23862 | NTR (NfsB) | Nitrogen mustard | ~1.5 | ADEPT prodrug with potent DNA crosslinking |

Data Summary: The elevated logP of CAS 39615-22-0 compared to polar prodrugs like CB1954 makes it an exceptional candidate for assays requiring deep tissue penetration, whether penetrating the waxy mycolic acid layer of M. tuberculosis or the hypoxic core of a solid tumor.

References

-

Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). "Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold." Pharmaceuticals, 17(5), 559.[Link]

-

Batt, S. M., Jabeen, T., Bhowruth, V., Quill, L., Lund, P. A., Eggeling, L., ... & Besra, G. S. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.[Link]

-

Johansson, E., Parkinson, G. N., Denny, W. A., & Neidle, S. (2003). "Studies on the Nitroreductase Prodrug-Activating System. Crystal Structures of Complexes with the Inhibitor Dicoumarol and Dinitrobenzamide Prodrugs and of the Enzyme Active Form." Journal of Medicinal Chemistry, 46(19), 4009-4020.[Link]

-

Williams, E. M., Little, R. F., Mowday, A. M., Rich, M. H., Weaver, R. J., ... & Ackerley, D. F. (2015). "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility." Biochemical Journal, 471(2), 131–153.[Link]

The Electronic Switch: Decoding the Role of Nitro Groups in Dinitrobenzamides for Targeted Cancer Therapy

Executive Summary

Dinitrobenzamides represent a highly specialized class of prodrugs engineered to exploit the unique physiological traits of solid tumors, specifically hypoxia and specific enzyme overexpression. Central to their mechanism of action is the nitro ( −NO2 ) group, which acts as an elegant "electronic switch." By remaining inert in healthy, normoxic tissues but undergoing rapid enzymatic reduction in the tumor microenvironment, these compounds transform from benign molecules into highly potent DNA-alkylating agents. This whitepaper provides an in-depth mechanistic analysis of dinitrobenzamides (focusing on CB1954 and PR-104A), elucidates the causality behind their bioreductive activation, and establishes self-validating experimental protocols for their preclinical evaluation.

Mechanistic Causality: The Nitro Group as an "Electronic Switch"

The therapeutic efficacy of dinitrobenzamide mustards (DNBMs) and aziridines relies entirely on the profound electronic differences between a nitro group and its reduced derivatives[1].

-

The Deactivated State (Prodrug): In its native state, the −NO2 group is strongly electron-withdrawing via both inductive and resonance effects. In compounds like PR-104A or CB1954, this electron withdrawal pulls electron density away from the adjacent nitrogen atom of the mustard or aziridine moiety[1]. This delocalization prevents the lone pair on the nitrogen from participating in the intramolecular cyclization required to form the reactive aziridinium ion. Consequently, the prodrug remains chemically stable and exhibits low cytotoxicity.

-

The Activated State (Cytotoxin): Under hypoxic conditions or in the presence of specific nitroreductase enzymes, the electron-withdrawing 4-nitro group is reduced to a hydroxylamine ( −NHOH ) or an amine ( −NH2 )[1]. These reduced moieties are strongly electron-donating. This dramatic reversal—the "electronic switch"—pushes electron density into the aromatic ring and onto the alkylator's nitrogen, triggering a substantial increase in alkylating power[1]. The activated mustard or aziridine spontaneously forms the highly reactive aziridinium species, which aggressively binds to DNA, inducing lethal interstrand cross-links[1].

Bioreductive Activation Pathway

Bioreductive activation pathway of dinitrobenzamides triggering DNA cross-linking.

Key Dinitrobenzamides in Drug Development

The application of dinitrobenzamides is primarily divided into two therapeutic strategies: Hypoxia-Activated Prodrugs (HAPs) and Gene-Directed Enzyme Prodrug Therapy (GDEPT).

PR-104: Exploiting Tumor Hypoxia

PR-104 is a water-soluble phosphate ester pre-prodrug that is rapidly dephosphorylated systemically by phosphatases to its lipophilic alcohol analog, PR-104A[2],[3]. PR-104A is a 3,5-dinitrobenzamide-2-nitrogen mustard[2]. In the hypoxic zones of solid tumors, one-electron reductases (such as NADPH-cytochrome P450 reductase, POR) reduce the nitro group to form the active DNA-crosslinking species PR-104H (hydroxylamine) and PR-104M (amine)[2],[4].

Causality of Hypoxia Selectivity: One-electron reduction initially forms a nitro radical anion ( −NO2∙− ). In healthy, normoxic tissues, ambient oxygen rapidly oxidizes this radical back to the parent prodrug (futile cycling), preventing toxicity. In hypoxic tumors, the absence of oxygen allows further reduction to the toxic hydroxylamine. However, clinical development of PR-104 was hindered because PR-104A can also be activated independently of oxygen by the human two-electron reductase AKR1C3, leading to dose-limiting myelotoxicities like thrombocytopenia[4],[5].

CB1954: The Pioneer of GDEPT

CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) is a weak alkylating agent that requires enzymatic activation[6]. While it is a poor substrate for human enzymes, it is rapidly reduced by the E. coli nitroreductase NfsB (introduced into tumors via viral vectors) to form a potent bifunctional alkylating agent[6],[7]. The reduction yields 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide, which forms lethal DNA cross-links and triggers apoptosis[8]. Recent studies also indicate that human NAD(P)H quinone oxidoreductase 2 (NQO2), when supplied with a synthetic co-substrate, can bioactivate CB1954, opening new avenues for non-viral targeted therapies[9].

Quantitative Comparison of Key Agents

| Parameter | CB1954 (Tretazicar) | PR-104A |

| Chemical Class | Dinitrobenzamide Aziridine | Dinitrobenzamide Nitrogen Mustard |

| Primary Application | GDEPT (Suicide Gene Therapy) | Hypoxia-Activated Prodrug (HAP) |

| Key Activating Enzymes | E. coli NfsB, Human NQO2 | POR (1-electron), AKR1C3 (2-electron) |

| Active Metabolites | 2-hydroxylamine, 4-hydroxylamine | PR-104H (hydroxylamine), PR-104M (amine) |

| Mechanism of Cytotoxicity | DNA Interstrand Cross-linking | DNA Interstrand Cross-linking |

| Clinical Limitations | Requires exogenous gene delivery | Aerobic activation by AKR1C3 causing myelotoxicity |

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of dinitrobenzamides, researchers must employ protocols that account for the unique redox chemistry of these compounds.

Workflow 1: Hypoxia-Selective Cytotoxicity Profiling (Clonogenic Survival Assay)

Rationale: DNA cross-linking agents induce delayed cell death (mitotic catastrophe). Short-term viability assays (e.g., MTT/CellTiter-Glo) often underestimate cytotoxicity. A clonogenic assay provides a definitive measure of reproductive cell death.

-

Cell Seeding: Seed target cells (e.g., HCT116 or SiHa) in glass dishes (glass prevents oxygen trapping common in standard plasticware).

-

Pre-equilibration: Transfer dishes to a hypoxia chamber (0.1% O2 , 5% CO2 , balance N2 ) for 2 hours. Causality: This ensures complete depletion of intracellular oxygen, preventing the futile cycling of the nitro radical anion.

-

Drug Exposure: Treat cells with serial dilutions of the dinitrobenzamide (e.g., PR-104A) for 4 hours under continuous hypoxia. Maintain a parallel normoxic control plate (21% O2 ).

-

Washout & Recovery: Remove the drug, wash thrice with PBS, and incubate in fresh media under normoxia for 10-14 days.

-

Quantification: Fix with methanol, stain with crystal violet, and calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia).

Workflow 2: LC-MS/MS Quantification of Nitroreduction Metabolites

Rationale: The hydroxylamine metabolites are highly reactive and unstable. Standard extraction methods often result in artifactual degradation, leading to inaccurate kinetic profiling.

Self-validating LC-MS/MS workflow for tracking nitro group reduction metabolites.

-

Enzymatic Reaction Setup: Incubate the prodrug (100 µM) with purified recombinant reductase (e.g., AKR1C3 or NfsB) and NADPH cofactor in a physiological buffer at 37°C.

-

Quenching (Critical Step): At specific time points, extract 50 µL of the reaction and immediately mix with 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Causality: The cold organic solvent instantly denatures the reductase, halting the reaction, while stabilizing the transient hydroxylamine metabolite for downstream detection.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor specific Multiple Reaction Monitoring (MRM) transitions corresponding to the parent prodrug ( −NO2 ), the hydroxylamine ( −NHOH ), and the amine ( −NH2 ).

Future Perspectives in Rational Drug Design

The next generation of dinitrobenzamides is focused on optimizing the "electronic switch" to maximize tumor selectivity while minimizing systemic toxicity. A major focus is designing analogs that resist off-target aerobic activation by human two-electron reductases. For instance, modifying the steric bulk around the nitro group or altering the leaving groups can shift the redox potential, rendering the prodrug resistant to AKR1C3 (as seen in the development of newer HAPs like CP-506)[5]. By fine-tuning the electron-withdrawing capacity of the unreduced state, researchers continue to push the boundaries of precision oncology.

References

-

Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. PMC - NIH.[Link]

-

Pr 104 | C14H20BrN4O12PS | CID 11455973. PubChem - NIH.[Link]

-

Study Details | NCT04374240 | A Clinical Trial of AdNRGM Plus CB1954 in Prostate Cancer. ClinicalTrials.gov.[Link]

-

PR-104. Inxight Drugs - NCATS.[Link]

-

Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer. PMC - NIH.[Link]

-

Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2. Cancer Research - AACR Journals.[Link]

-

Aziridinyldinitrobenzamides: Synthesis and Structure−Activity Relationships for Activation by E. coli Nitroreductase. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Combined antitumor activity of the nitroreductase/CB1954 suicide gene system and γ-rays in HeLa cells in vitro. PMC - NIH.[Link]

-

Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Molecular Cancer Therapeutics - AACR Journals.[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Pr 104 | C14H20BrN4O12PS | CID 11455973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PR-104 [drugs.ncats.io]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Lipophilicity and Activity of N-Alkyl-3,5-Dinitrobenzamides

Abstract

N-alkyl-3,5-dinitrobenzamides are a class of nitroaromatic compounds that have garnered significant interest, particularly for their potent antimycobacterial properties.[1][2][3][4] A critical physicochemical parameter governing their biological efficacy is lipophilicity, which dictates their ability to traverse the complex, lipid-rich cell wall of mycobacteria to reach their intended target.[][6] This guide provides a comprehensive exploration of the synthesis, lipophilicity determination, and structure-activity relationships (SAR) of N-alkyl-3,5-dinitrobenzamides. We will delve into detailed experimental protocols, present quantitative data, and elucidate the underlying mechanistic principles that connect the chemical structure of these compounds to their biological function. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antimicrobial agents.

Introduction: The Significance of Lipophilicity in Antimycobacterial Drug Design

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the development of new and effective therapeutic agents.[1][3][4] The unique and complex cell wall of Mtb, rich in mycolic acids, presents a significant barrier to drug penetration.[7] Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is therefore a pivotal parameter in the design of anti-TB drugs.[][6][8]

N-alkyl-3,5-dinitrobenzamides have emerged as a promising class of antimycobacterial agents.[1][2][3] Their mechanism of action is believed to involve the inhibition of the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall.[1][7] The interaction with DprE1 is thought to be initiated by the reduction of one of the nitro groups on the benzamide ring, leading to the formation of a reactive intermediate that covalently binds to the enzyme.[1][2][7]